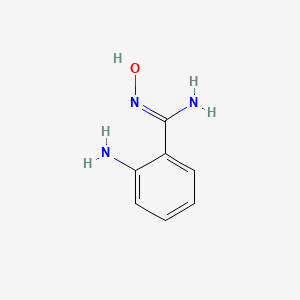

2-Amino benzamidoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZHYRNQLHEHJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936828 |

Source

|

| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16348-49-5 |

Source

|

| Record name | 2-Amino-N-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Amino Benzamidoxime from 2-Aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Amino benzamidoxime (B57231), a valuable synthetic intermediate in pharmaceutical development. The primary synthetic route detailed herein involves the reaction of 2-aminobenzonitrile (B23959) with hydroxylamine (B1172632). This document outlines the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant chemical and physical data. Included are workflow diagrams and reaction schemes to visually articulate the process, ensuring clarity for researchers and professionals in drug development and organic chemistry.

Introduction

2-Amino benzamidoxime (ABAO) is a synthetic intermediate with significant utility in the synthesis of various heterocyclic compounds, including quinazoline (B50416) derivatives.[1][2] Its reactive properties make it a candidate for developing new bioconjugation strategies, fluorescent probes, and for the post-translational diversification of genetic coding libraries.[1] The core structure, featuring both an amino group and an amidoxime (B1450833) moiety, allows for diverse chemical transformations. The most common and direct method for its preparation is the nucleophilic addition of hydroxylamine to the nitrile group of 2-aminobenzonitrile. This guide provides an in-depth look at this specific synthesis.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-aminobenzonitrile is a nucleophilic addition reaction. Hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride, attacks the electrophilic carbon of the nitrile group.

General Reaction:

The reaction between nitriles and hydroxylamine is an industrially relevant process for producing amidoximes.[3] The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by proton transfer to form the amidoxime. The reaction rate can be influenced by pH.[1]

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is compiled based on established methods for the synthesis of amidoximes from nitriles.[4][5]

Materials and Reagents:

-

2-Aminobenzonitrile (Substrate)

-

Hydroxylamine hydrochloride (Reagent)

-

Potassium Carbonate or Sodium Hydroxide (Base)

-

Toluene or Ethyl Acetate (B1210297) (for extraction)

-

Deionized Water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1000 mL round-bottom flask, dissolve 0.75 mol of 2-aminobenzamide (B116534) in 510 g of toluene.[6] For the target synthesis, 0.5 mol of 2-aminobenzonitrile would be a suitable starting quantity.

-

Reagent Addition: To the stirred solution of the nitrile, add a solution of hydroxylamine. A typical protocol involves dissolving 0.05 mol of the nitrile derivative, 0.06 mol of hydroxylamine hydrochloride, and 0.03 mol of potassium carbonate in 100 mL of 90% ethanol.[5] Another approach uses a 1:1.5 to 1:3 molar ratio of nitrile to hydroxylamine.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 1 to 4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[5]

-

If an aqueous work-up is needed, cool the mixture and add water. The pH can be adjusted as necessary.[7]

-

Extract the product into an organic solvent such as ethyl acetate or toluene.[5][8]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the organic extract under reduced pressure to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Data Presentation

This section summarizes the key quantitative data for the materials involved in the synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16348-49-5 | [9] |

| Molecular Formula | C₇H₉N₃O | [9] |

| Molecular Weight | 151.2 g/mol | [9] |

| Purity | ≥97% | [9] |

| Appearance | Solid | N/A |

| Solubility | DMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml; PBS (pH 7.2): 2 mg/ml | [9] |

Table 2: Typical Reaction Parameters

| Parameter | Condition | Reference |

| Reactant Ratio (Nitrile:Hydroxylamine) | 1:1.2 to 1:3 | [4][5] |

| Base | Potassium Carbonate / Sodium Hydroxide | [5][7] |

| Solvent | Ethanol (90%) / Methanol-Water | [4][5] |

| Temperature | 70-80°C (Reflux) | [5][7] |

| Reaction Time | 1 - 4 hours | [5] |

| Typical Yield | High (Specific yield for 2-aminobenzamidoxime not detailed in results) | N/A |

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Aminobenzamidoxime with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between 2-aminobenzamidoxime (ABAO) and aldehydes represents a powerful bioorthogonal ligation chemistry, enabling the rapid and selective formation of stable 1,2-dihydroquinazoline-3-oxide derivatives. This reaction proceeds through a Schiff base intermediate, with the rate-determining step being the initial condensation of the aromatic amine of ABAO with the aldehyde. The subsequent intramolecular cyclization is a rapid process, driven by the nucleophilic attack of the oxime nitrogen onto the imine carbon. This technical guide provides a comprehensive overview of the core mechanism, kinetic data, experimental protocols, and the biological relevance of the resulting products, tailored for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The reaction of 2-aminobenzamidoxime with an aldehyde is a two-step process initiated by the nucleophilic attack of the aniline (B41778) amine on the carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization to form a stable heterocyclic product.

Step 1: Schiff Base Formation (Rate-Determining Step)

The reaction commences with the acid-catalyzed formation of a Schiff base. The aromatic amine of 2-aminobenzamidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate which then dehydrates to yield a protonated Schiff base. This initial condensation is the slowest and therefore the rate-determining step of the overall reaction.[1] The reaction is pH-dependent, with optimal rates observed in mildly acidic conditions (around pH 4.5), which facilitates both the protonation of the carbonyl oxygen to enhance its electrophilicity and the subsequent dehydration of the hemiaminal.[1]

Step 2: Intramolecular Cyclization

Following the formation of the Schiff base, a rapid intramolecular cyclization occurs. The nucleophilic nitrogen atom of the oxime moiety attacks the electrophilic carbon of the imine bond. This ring-closing step is kinetically favored due to the proximity of the reacting groups, leading to the formation of the stable 1,2-dihydroquinazoline-3-oxide ring system.

Below is a DOT language script visualizing the reaction mechanism.

Figure 1: Reaction mechanism of 2-aminobenzamidoxime with an aldehyde.

Quantitative Data

The reaction kinetics are significantly influenced by the electronic properties of both the 2-aminobenzamidoxime derivative and the aldehyde, as well as the pH of the reaction medium.

| 2-Aminobenzamidoxime Derivative | Aldehyde | pH | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |

| 5-Methoxy-ABAO (PMA) | Electron-rich aldehyde | 4.5 | Up to 40 | [1] |

| 2-Aminobenzamidoxime (ABAO) | 5-formyl-2'-deoxyuridine (5fU) | 4.5 | Not specified, but reaction proceeds to completion | [2] |

| 5-Methoxy-ABAO (PMA) | 5-formyl-2'-deoxyuridine (5fU) | 4.5 | Not specified, but reaction proceeds to completion | [2] |

| 5-Methoxy-ABAO (PMA) | Abasic site (AP) in DNA | 4.5 | Not specified, but reaction proceeds to completion | [2] |

Table 1: Summary of reported second-order rate constants for the reaction of 2-aminobenzamidoxime derivatives with aldehydes.

Experimental Protocols

General Protocol for the Reaction of 2-Aminobenzamidoxime with an Aldehyde

This protocol provides a general procedure for the reaction. Optimal conditions may vary depending on the specific substrates.

Materials:

-

2-Aminobenzamidoxime (or a derivative thereof)

-

Aldehyde

-

Sodium acetate (B1210297) buffer (100 mM, pH 4.5)

-

Acetonitrile (B52724) (optional, as a co-solvent)

-

Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Prepare a solution of the 2-aminobenzamidoxime derivative in the sodium acetate buffer. If solubility is an issue, a minimal amount of a co-solvent like acetonitrile can be added.

-

Prepare a solution of the aldehyde in the same buffer system.

-

Combine the solutions of the 2-aminobenzamidoxime derivative and the aldehyde in the reaction vessel. The final concentrations should be in the low millimolar range (e.g., 1-10 mM).

-

Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 37°C) with stirring.

-

Monitor the reaction progress using a suitable analytical technique such as HPLC, LC-MS, or by observing the development of fluorescence. Reaction times can range from minutes to a few hours for completion.[1][2]

-

Upon completion, the product can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC) if necessary.

Protocol for In Vitro Cytotoxicity Assays

The following is a generalized protocol for assessing the cytotoxic effects of the resulting 1,2-dihydroquinazoline-3-oxide derivatives on cancer cell lines using the MTT assay.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

1,2-Dihydroquinazoline-3-oxide derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the 1,2-dihydroquinazoline-3-oxide derivative in complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of newly synthesized compounds.

Figure 2: A generalized workflow for cytotoxicity testing of synthesized compounds.

Signaling Pathway Inhibition by Quinazoline (B50416) Derivatives

Quinazoline-based molecules are known to inhibit various signaling pathways implicated in cancer progression. The 1,2-dihydroquinazoline-3-oxide scaffold could serve as a pharmacophore for developing novel inhibitors.

Figure 3: Potential inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The reaction between 2-aminobenzamidoxime and aldehydes is a robust and versatile chemical transformation with significant applications in chemical biology and drug discovery. Its rapid kinetics, high selectivity, and the fluorescent nature of its product make it an attractive tool for labeling and detection. Furthermore, the resulting 1,2-dihydroquinazoline-3-oxide scaffold holds promise as a core structure for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides the foundational knowledge for researchers to explore and exploit this valuable chemical reaction in their respective fields.

References

The Solubility Profile of 2-Aminobenzamidoxime: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-Aminobenzamidoxime (ABAO), a key synthetic intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its physicochemical properties, solubility in various solvents, and standardized experimental protocols for solubility determination.

Introduction

2-Aminobenzamidoxime (CAS Number: 16348-49-5) is a versatile building block used in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its reactive nature makes it a valuable component in the development of novel bioconjugation strategies and fluorescent probes.[2] Understanding the solubility of 2-Aminobenzamidoxime is critical for its effective use in synthetic chemistry and for the formulation of its derivatives into viable drug candidates. This guide summarizes the available quantitative solubility data, provides detailed experimental methodologies, and outlines a logical workflow for solubility assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Aminobenzamidoxime is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1][3][4] |

| Molecular Weight | 151.17 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (HPLC) | ≥99.85% | [3] |

| λmax | 208, 239, 312 nm | [1] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[2][3] |

Quantitative Solubility Data

The experimentally determined solubility of 2-Aminobenzamidoxime in various solvents is summarized below. It is important to note that comprehensive temperature-dependent solubility data is not widely available in the public domain, and the existing data is primarily at ambient temperature.

| Solvent | Solvent System | Solubility | Concentration (mM) | Notes | Source |

| Dimethylformamide (DMF) | Pure | 5 mg/mL | 33.08 | - | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Pure | 5 mg/mL | 33.08 | - | [1] |

| Dimethyl sulfoxide (DMSO) | Pure | 100 mg/mL | 661.51 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2] |

| Ethanol | Pure | 5 mg/mL | 33.08 | - | [1] |

| Phosphate-Buffered Saline (PBS) | pH 7.2 | 2 mg/mL | 13.23 | - | [1] |

| Multiple Components | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | ≥ 33.08 | Saturation unknown. | [2] |

| Multiple Components | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | ≥ 33.08 | Saturation unknown. | [2] |

| Multiple Components | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | ≥ 33.08 | - | [2] |

For a related compound, para-methoxy-2-amino Benzamidoxime, the following qualitative solubility data has been reported:

-

Acetonitrile: Slightly soluble (0.1-1 mg/mL)[5]

-

DMSO: Sparingly soluble (1-10 mg/mL)[5]

-

Methanol: Slightly soluble (0.1-1 mg/mL)[5]

This information for a derivative suggests that 2-Aminobenzamidoxime itself may have limited solubility in less polar protic and aprotic solvents. However, this requires experimental confirmation.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for drug development. The following are standard methodologies for determining the thermodynamic and kinetic solubility of a compound like 2-Aminobenzamidoxime.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic solubility.

Objective: To determine the saturation concentration of 2-Aminobenzamidoxime in a given solvent at a specific temperature when the system is at equilibrium.

Materials:

-

2-Aminobenzamidoxime (solid)

-

Selected solvents (e.g., water, PBS, ethanol, methanol, acetonitrile, etc.)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 2-Aminobenzamidoxime to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is removed from the shaker and allowed to stand to let the undissolved solid settle. A portion of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed.

-

Quantification: The concentration of 2-Aminobenzamidoxime in the clear filtrate is determined using a validated analytical method, typically HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vitro biological assays.

Objective: To determine the concentration at which 2-Aminobenzamidoxime precipitates from a solution when added from a concentrated DMSO stock.

Materials:

-

2-Aminobenzamidoxime stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates (UV-transparent if using UV detection)

-

Plate reader with nephelometry or UV-Vis capabilities

-

Multichannel pipettes

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Aminobenzamidoxime in 100% DMSO.

-

Sample Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Precipitation Induction: Rapidly add the aqueous buffer to the wells containing the DMSO stock and mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Detection: The presence of precipitate can be detected by measuring the turbidity of the solution using a nephelometer or by a decrease in the absorbance of the solution after centrifugation or filtration, as measured by a UV-Vis plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of 2-Aminobenzamidoxime.

Caption: General workflow for solubility determination.

Caption: Decision-making for solubility profiling.

Conclusion

This technical guide consolidates the currently available solubility data for 2-Aminobenzamidoxime and provides standardized protocols for its experimental determination. While some solubility data in common polar solvents exists, a comprehensive profile across a wider range of solvents and temperatures is yet to be fully elucidated. The provided experimental workflows offer a robust framework for researchers to generate reliable and reproducible solubility data, which is indispensable for the continued development of 2-Aminobenzamidoxime-based compounds in the pharmaceutical industry. Further studies are encouraged to expand the quantitative solubility database for this important synthetic intermediate.

References

An In-depth Technical Guide to 2-Amino Benzamidoxime Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino benzamidoxime (B57231) derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition.

Introduction

2-Amino benzamidoxime and its derivatives are a versatile class of organic compounds characterized by a benzamidoxime core with an amino group at the 2-position of the benzene (B151609) ring. The amidoxime (B1450833) functional group (-C(=NOH)NH2) is a key pharmacophore known to participate in various biological interactions. The presence of the ortho-amino group provides a strategic point for further chemical modifications, allowing for the generation of diverse libraries of derivatives with a wide range of pharmacological activities. These compounds have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3] This guide will delve into the synthesis, quantitative biological data, and experimental methodologies related to these promising therapeutic candidates.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold typically starts from the readily available 2-aminobenzonitrile (B23959). The nitrile group is converted to an amidoxime through reaction with hydroxylamine (B1172632). Derivatives can then be synthesized from the this compound core or by modifying the starting materials.

General Synthesis of this compound from 2-Aminobenzonitrile

A common method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine, often in the presence of a base.[4] The following is a general protocol that can be adapted for the synthesis of 2-aminobenzamidoxime.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Aminobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate (or another suitable base like triethylamine)

-

Ethanol (or another suitable solvent)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzonitrile (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5-3 equivalents) and sodium carbonate (1.5-3 equivalents) to the solution.

-

The reaction mixture is then heated to reflux (typically 60-80°C) and stirred for several hours (reaction progress can be monitored by Thin Layer Chromatography - TLC).[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Synthesis of 2-Aminobenzamide (B116534) Derivatives from Isatoic Anhydride (B1165640)

A versatile method for synthesizing a variety of N-substituted 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine.[1]

Experimental Protocol: Synthesis of N-Substituted 2-Aminobenzamide Derivatives [1]

-

Materials:

-

Isatoic anhydride

-

Appropriate primary or secondary amine

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of isatoic anhydride (1 equivalent) in DMF, add a solution of the desired amine (1 equivalent) in DMF.

-

The reaction mixture is refluxed for approximately 6 hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration and can be further purified by recrystallization.

-

Potential Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of this compound derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often through the induction of cell cycle arrest and apoptosis.[5][6]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime | Jurkat (T-cell lymphoma) | 19 | [5] |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime | HL-60RG (leukemia) | 6.9 | [5] |

| 2-(biphenyl-3-ylamino)benzamide | Daudi (Burkitt's lymphoma) | - | [3] |

| 2-(biphenyl-3-ylamino)benzamide | HCT116 (colon cancer) | - | [3] |

Experimental Protocol: MTT Assay for Cell Viability [5]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., Jurkat, HL-60RG)

-

Complete cell culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

-

Signaling Pathway: Inhibition of the PI3K/AKT/mTOR Pathway

A key mechanism underlying the anticancer activity of some heterocyclic compounds structurally related to 2-amino benzamidoximes is the inhibition of the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound derivatives can lead to decreased phosphorylation of key downstream effectors like AKT and S6 ribosomal protein, ultimately resulting in cell cycle arrest and apoptosis.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway [8]

-

Objective: To investigate the effect of a compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

-

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[1]

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | Excellent antifungal | Not specified | [1] |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Saccharomyces cerevisiae | Excellent antifungal | Not specified | [1] |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Bacillus subtilis | Good antibacterial | Not specified | [1] |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Staphylococcus aureus | Good antibacterial | Not specified | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [9]

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Microorganism strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure (Broth Microdilution Method):

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be done visually or by measuring the optical density.

-

Enzyme Inhibition

The structural features of this compound derivatives make them attractive candidates for the development of enzyme inhibitors. They have been explored as inhibitors of various enzymes, including sirtuins and casein kinase 1 (CK1).[3][10]

Table 3: Enzyme Inhibitory Activity of Selected 2-Amino Benzamide/Benzimidazole Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 2-(biphenyl-3-ylamino)benzamide | SIRT1 | - | [3] |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | CK1δ | 0.040 | [10] |

| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | CK1ε | 0.199 | [10] |

Experimental Protocol: In Vitro Kinase Assay (General)

-

Objective: To determine the IC50 value of a compound against a specific kinase.

-

Materials:

-

Recombinant active kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the kinase enzyme, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key structural modifications include:

-

Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the this compound core can significantly influence biological activity. For example, the introduction of a chlorine atom at the 5-position of N-(2-aminobenzoyl)benzamidoxime was found to enhance its anticancer potency.[5]

-

Modification of the Amine Group: The 2-amino group provides a handle for introducing a wide variety of substituents. This allows for the exploration of different chemical spaces and the optimization of interactions with biological targets.

-

Derivatization of the Amidoxime Group: While less common, modification of the amidoxime moiety itself can also be explored to fine-tune the compound's properties.

Caption: Logical relationship of SAR for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility and the potential for a wide range of structural modifications make them attractive candidates for drug discovery and development programs. The data presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research in this area should focus on:

-

Elucidation of detailed mechanisms of action: While some signaling pathways have been implicated, further studies are needed to fully understand how these compounds exert their biological effects.

-

Optimization of pharmacokinetic and pharmacodynamic properties: In vivo studies are necessary to evaluate the drug-like properties of these derivatives and to guide further chemical modifications.

-

Exploration of novel therapeutic applications: The versatile nature of the this compound scaffold suggests that these compounds may have potential in other disease areas, such as neurodegenerative and inflammatory disorders.[3][11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Aminobenzamidoxime and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzamidoxime and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery and development. This technical guide provides a comprehensive overview of their reported biological effects, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field. While specific data for the parent compound, 2-aminobenzamidoxime, is limited in the public domain, the extensive research on its analogs provides significant insights into its potential therapeutic applications.

Introduction

Amidoxime-containing compounds are recognized for their diverse pharmacological activities, including antitubercular, antibacterial, antifungal, and anticancer effects. The 2-aminobenzamidoxime scaffold, characterized by an ortho-amino group on the benzene (B151609) ring of a benzamidoxime, offers unique structural features that can be exploited for the design of novel therapeutic agents. This guide will delve into the key biological activities demonstrated by this class of molecules, presenting a consolidated view of the current state of research.

Anticancer Activity

Derivatives of 2-aminobenzamide (B116534) and related benzazoles have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activities of various analogs of 2-aminobenzamidoxime against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.

Table 1: Antiproliferative Activity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives [1]

| Compound ID | MDA-MB-231 (Breast Cancer) IC50 (µM) | SUIT-2 (Pancreatic Cancer) IC50 (µM) | HT-29 (Colorectal Cancer) IC50 (µM) |

| 5a | 1.5 | 25.8 | 1.5 |

| 5e | 0.4 | 2.1 | 0.5 |

| 5f | 0.9 | 10.5 | 1.2 |

| 5l | 0.4 | 15.6 | 2.1 |

| Cisplatin | 31.5 | 1.8 | 25.4 |

Table 2: Antiproliferative Activity of N-(Benzimidazol-2-yl)-substituted Benzamide Derivatives against MCF7 (Breast Cancer) Cell Line [2]

| Compound ID | IC50 (µM) |

| 6 | 13.10 ± 0.57 |

| 7 | 9.89 ± 0.41 |

| 8 | 11.20 ± 0.84 |

| 9 | 3.84 ± 0.62 |

| Doxorubicin | 5.93 ± 0.33 |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Various derivatives of 2-aminobenzamide and related heterocyclic systems have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The following table presents the MIC values for selected 2-aminobenzamide derivatives.

Table 3: Antimicrobial Activity (MIC in µg/mL) of 2-Aminobenzamide Derivatives [7][8]

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. fumigatus | C. albicans |

| 1 | 12.5 | 25 | 50 | 50 | >100 | >100 |

| 2 | 25 | 50 | 100 | 100 | >100 | >100 |

| 3 | 50 | 100 | >100 | >100 | >100 | >100 |

| 5 | 6.25 | 12.5 | 25 | 25 | 3.12 | 6.25 |

| 7 | 12.5 | 25 | 50 | 50 | 50 | 100 |

| Ampicillin | 6.25 | 3.12 | 6.25 | 12.5 | - | - |

| Clotrimazole | - | - | - | - | 6.25 | 12.5 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2][9][10][11]

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final working concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition

Benzamidoxime and its analogs have been investigated as inhibitors of various enzymes, with a notable focus on nitric oxide synthases (NOS). Overproduction of nitric oxide by neuronal NOS (nNOS) has been implicated in neurodegenerative diseases.[12]

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 4: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Benzimidazole and Related Derivatives [13]

| Compound | Target | IC50 (µM) |

| FR038251 (5-chloro-1,3-dihydro-2H-benzimidazol-2-one) | iNOS | 1.7 |

| FR038470 (1,3(2H,4H)-isoquinolinedione) | iNOS | 8.8 |

| FR191863 (5-chloro-2,4(1H,3H)-quinazolonedione) | iNOS | 1.9 |

| Aminoguanidine | iNOS | 2.1 |

Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay

The activity of NOS can be measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO) and its stable metabolites, nitrite (B80452) and nitrate (B79036).[14][15][16][17][18]

Principle: This colorimetric assay measures the total nitrate and nitrite concentration as an indicator of NO production. Nitrate is first reduced to nitrite by nitrate reductase, and then the total nitrite is quantified using the Griess reagent, which forms a colored azo dye.

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates containing NOS.

-

Reaction Setup: In a microplate, combine the sample with a reaction buffer containing L-arginine (substrate) and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin). Add various concentrations of the test inhibitor.

-

NOS Reaction: Incubate the plate to allow the NOS reaction to proceed.

-

Nitrate Reduction: Add nitrate reductase to convert nitrate to nitrite.

-

Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the wells. This will react with nitrite to form a purple azo compound.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NOS inhibition for each inhibitor concentration to determine the IC50 value.

Conclusion

2-Aminobenzamidoxime and its analogs constitute a class of compounds with significant and varied biological activities. The data presented herein for its analogs, particularly in the areas of anticancer and antimicrobial research, highlight the therapeutic potential of this chemical scaffold. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development of these promising molecules. Future studies should aim to elucidate the specific biological activities and mechanisms of action of the parent 2-aminobenzamidoxime to fully realize its potential in medicinal chemistry.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. protocols.io [protocols.io]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eaglebio.com [eaglebio.com]

- 15. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

Spectroscopic Profile of 2-Amino Benzamidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino benzamidoxime (B57231) (ABAO), a synthetic intermediate with applications in pharmaceutical synthesis and bioconjugation strategies.[1][2] The document details expected and reported data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic features of 2-Amino benzamidoxime. While specific, fully assigned experimental NMR and IR spectra are not widely published, the tables below provide expected values based on the compound's functional groups and data from analogous structures.

UV-Visible Spectroscopy

The UV-Visible spectrum of a compound is influenced by its electronic structure, particularly the presence of chromophores and conjugated systems. This compound contains an aromatic ring and an amidoxime (B1450833) moiety, which give rise to characteristic absorptions in the UV region. The absorption maxima can be affected by the solvent used for analysis.[3][4]

Table 1: UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Solvent | Reference |

| 208 nm | Not Specified | [1] |

| 239 nm | Not Specified | [1] |

| 312 nm | Not Specified | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, key absorptions are expected from the N-H bonds of the amino and amidoxime groups, the C=N and N-O bonds of the amidoxime, and the aromatic ring.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) |

| 3400-3200 | O-H Stretch | Oxime (-NOH) | Strong, Broad |

| ~3300 | N-H Stretch | Amidoxime (-C(=NOH)NH₂) | Medium, Sharp |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~1660 | C=N Stretch | Amidoxime | Medium to Strong |

| 1650-1550 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak (multiple bands) |

| 1300-1200 | C-N Stretch | Aryl Amine | Medium |

| 1000-900 | N-O Stretch | Oxime | Medium |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Note: These are predicted ranges. The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film) and intermolecular interactions like hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and amidoxime groups. The aromatic region will display splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring.

Table 3: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (4H) | 6.5 - 7.5 | Multiplet (m) | The electron-donating amino group will shift ortho and para protons upfield. Complex splitting (dd, dt) is expected due to ortho and meta coupling. |

| Amino (-NH₂) | 4.0 - 5.5 | Broad Singlet (br s) | Chemical shift is solvent-dependent and concentration-dependent. The signal may be broad due to quadrupole effects and exchange. |

| Amidoxime (-NH₂) | 5.0 - 6.5 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| Oxime (-OH) | 8.0 - 10.0 | Broad Singlet (br s) | Chemical shift is highly dependent on solvent and hydrogen bonding. |

1.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. Due to the substitution pattern, seven distinct signals are expected: six for the aromatic ring and one for the amidoxime carbon.

Table 4: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C=NOH | 145 - 155 | The amidoxime carbon is expected to be significantly downfield. |

| Aromatic (C-NH₂) | 140 - 150 | The carbon atom directly attached to the amino group. |

| Aromatic (C-C=NOH) | 115 - 125 | The carbon atom directly attached to the amidoxime group. |

| Aromatic (CH) | 115 - 135 | Four signals are expected for the aromatic CH carbons, with shifts influenced by the positions relative to the two substituents. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

UV-Visible Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). Concentrations are typically in the micromolar (µM) range.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition : Scan the sample across the desired wavelength range (typically 200-400 nm for this compound). The instrument will record the absorbance at each wavelength, and the wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

ATR-FTIR Method :

-

Background Scan : Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal.

-

Sample Application : Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

KBr Pellet Method :

-

Sample Preparation : Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and slow the exchange of labile N-H and O-H protons, allowing for their observation.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize its homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum. As the ¹³C isotope has a low natural abundance, a larger number of scans is required, leading to longer acquisition times. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 4. Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Aminobenzamidoxime (CAS 16348-49-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and safety data for 2-Aminobenzamidoxime, also known as 2-amino-N-hydroxy-benzamidine, corresponding to CAS number 16348-49-5. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

2-Aminobenzamidoxime is a synthetic intermediate with the chemical formula C7H9N3O.[1][2] It is recognized for its utility in pharmaceutical synthesis.[3][4] The compound is a crystalline solid, appearing as a white to off-white substance.[5]

Table 1: Physicochemical Properties of 2-Aminobenzamidoxime

| Property | Value | Source(s) |

| Molecular Weight | 151.17 g/mol | [1][2][6][7] |

| Molecular Formula | C7H9N3O | [1][2][3][4][7][8] |

| Melting Point | 71-75 °C | [1][6] |

| Boiling Point | 318.2 ± 44.0 °C (Predicted) | [1][6] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [1][6] |

| Flash Point | 186.9 ± 28.4 °C | [1] |

| Vapor Pressure | 1.24E-06 mmHg at 25°C | [1] |

| XLogP3 | 0.6 | [1][2][7] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Topological Polar Surface Area | 84.6 Ų | [1][2][7] |

| Complexity | 158 | [1][2][7] |

| Appearance | Crystalline solid | [4][9] |

Biological Activity and Applications

2-Aminobenzamidoxime is primarily utilized as a synthetic intermediate in the synthesis of pharmaceuticals.[3][4][10] It is described as a hydrogen bond donor that can modulate interactions between molecules such as proteins and nucleic acids.[8] This characteristic also allows it to potentially enhance the activity of an acceptor molecule.[8] Its fluorescent properties and cyclic behavior suggest its utility in glycan studies, where it can be used to introduce fluorescent groups into other compounds for detection purposes.[8]

Safety and Handling

The safety profile of 2-Aminobenzamidoxime indicates that it should be handled with care in a laboratory setting. It is considered hazardous, and appropriate personal protective equipment should be used.[9]

Table 2: GHS Hazard Statements for 2-Aminobenzamidoxime

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338[11]

Users are advised to consult the full Safety Data Sheet (SDS) before handling this compound.[9] The material should not be ingested, inhaled, or come into contact with eyes or skin.[9]

Solubility and Storage

2-Aminobenzamidoxime is soluble in several organic solvents and has limited solubility in aqueous solutions.

Table 3: Solubility of 2-Aminobenzamidoxime

| Solvent | Solubility |

| Ethanol | ~5 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | ~5 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL |

| PBS (pH 7.2) | ~2 mg/mL |

For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[9] Aqueous solutions are not recommended for storage for more than one day.[9]

Experimental Protocols

References

- 1. echemi.com [echemi.com]

- 2. 2-Aminobenzamide oxime | C7H9N3O | CID 9628840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-amino Benzamidoxime | CAS 16348-49-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 16348-49-5 | CAS DataBase [m.chemicalbook.com]

- 7. 2-Aminobenzamidoxime | C7H9N3O | CID 3633478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminobenzamidoxime | 16348-49-5 | RAA34849 | Biosynth [biosynth.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 16348-49-5|2-Amino-N-hydroxybenzimidamide| Ambeed [ambeed.com]

2-Amino Benzamidoxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino benzamidoxime (B57231) is a chemical compound with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, history, and key chemical data. Due to the limited availability of direct experimental data for 2-amino benzamidoxime, this guide leverages information on structurally similar compounds to present plausible experimental protocols and physicochemical properties. This document is intended to serve as a foundational resource for researchers, highlighting both the known characteristics and the existing knowledge gaps to encourage further investigation into this promising molecule.

Introduction

This compound belongs to the class of amidoximes, which are characterized by the RC(NOH)NH2 functional group. Amidoximes are recognized as versatile intermediates in the synthesis of various heterocyclic compounds and are known to be potent nucleophiles. The presence of both an amino group and a benzamidoxime moiety in this compound suggests its potential as a scaffold in the design of novel therapeutic agents. Its ability to chelate metal ions and participate in bioorthogonal reactions further enhances its interest within the scientific community.

Discovery and History

The precise historical details regarding the initial discovery and first synthesis of this compound are not well-documented in publicly available literature. Often, compounds of this nature are first synthesized as intermediates in broader synthetic campaigns or as part of systematic explorations of chemical space. The development of synthetic methodologies for amidoximes, in general, has been a focus of organic chemistry for many decades, with significant advancements in their preparation from nitriles.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes available computed and experimental data for the compound and its close analogs to provide a comparative overview.

| Property | This compound | Benzamidoxime |

| Molecular Formula | C₇H₉N₃O | C₇H₈N₂O |

| Molecular Weight | 151.17 g/mol | 136.15 g/mol |

| CAS Number | 16348-49-5 | 613-92-3 |

| Appearance | Crystalline solid | Solid |

| Melting Point | Not reported | 79-81 °C |

| pKa | Not reported | Not reported |

| Solubility | Soluble in DMSO and DMF | Soluble in water, ethanol (B145695), and ether |

| XLogP3 | 0.6 | 0.4 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 2-Aminobenzonitrile (B23959)

This protocol is based on general procedures for the synthesis of benzamidoximes.

Reaction:

Caption: Proposed synthesis of this compound.

Materials:

-

2-Aminobenzonitrile

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium carbonate, sodium bicarbonate, or triethylamine)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzonitrile in the chosen solvent.

-

Addition of Reagents: Add hydroxylamine hydrochloride and the base to the solution. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).

Potential Applications and Biological Activity

Currently, there is no specific biological activity data, such as IC50 or binding affinity values, reported for this compound in the public domain. However, the structural motifs present in the molecule suggest potential areas for investigation.

-

Enzyme Inhibition: The amidoxime (B1450833) group is a known zinc-binding group and has been incorporated into inhibitors of metalloenzymes.

-

Prodrugs: Amidoximes are often used as prodrugs of amidines, which can have improved oral bioavailability.

-

Bioorthogonal Chemistry: The reaction of this compound with aldehydes to form stable dihydroquinazoline-3-oxides is a rapid and efficient bioorthogonal reaction. This reaction has potential applications in chemical biology for labeling and imaging.

The following diagram illustrates the logical relationship for the potential application of this compound in bioorthogonal chemistry.

Caption: Application of this compound in bioorthogonal chemistry.

Conclusion and Future Directions

This compound is a compound with intriguing structural features that suggest its potential utility in medicinal chemistry and chemical biology. However, a significant lack of empirical data on its synthesis, physicochemical properties, and biological activity is a major barrier to its further development. This guide has aimed to consolidate the available information and provide a framework for future research.

Future work should focus on:

-

Developing and optimizing a reliable synthetic protocol for this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).

-

Experimentally determining its key physicochemical properties, including its melting point, pKa, and solubility in various solvents.

-

Screening this compound against a panel of biological targets, particularly metalloenzymes, to explore its potential as an enzyme inhibitor.

-

Further investigating its application in bioorthogonal chemistry, including the kinetics and scope of its reaction with various aldehydes.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in drug discovery and beyond.

2-Amino Benzamidoxime: A Versatile Intermediate in Pharmacological Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino benzamidoxime (B57231) is a key synthetic intermediate that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, possessing both a nucleophilic amino group and a reactive amidoxime (B1450833) moiety, make it a versatile building block for the synthesis of a diverse range of heterocyclic compounds with promising pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of 2-amino benzamidoxime, with a focus on its role in the development of novel therapeutic agents.

Synthesis of Pharmacologically Active Compounds from this compound

This compound serves as a crucial precursor for the synthesis of several classes of pharmacologically active molecules, most notably quinazoline (B50416) derivatives.

Synthesis of 1,2-Dihydroquinazoline 3-Oxides

A significant application of this compound is its reaction with aldehydes to form stable 1,2-dihydroquinazoline 3-oxides in aqueous solutions. This reaction proceeds through the formation of a Schiff base as the rate-determining step, followed by a rapid intramolecular cyclization. The reaction rate is pH-dependent, with protonated benzamidoxime acting as an internal generalized acid. The presence of electron-donating substituents on the aromatic ring of the benzamidoxime can increase the basicity of the aromatic amine, thereby accelerating the reaction.

Experimental Protocol: General Procedure for the Synthesis of 1,2-Dihydroquinazoline 3-Oxides

-

Dissolve this compound in a suitable aqueous buffer (e.g., pH 4.5).

-

Add an equimolar amount of the desired aldehyde to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., NMR or UV spectroscopy).

-

Upon completion, the 1,2-dihydroquinazoline 3-oxide product can be isolated and purified using standard chromatographic methods.

The following diagram illustrates the general workflow for the synthesis of 1,2-dihydroquinazoline 3-oxides from this compound.

Synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives

This compound can be acylated to produce derivatives with significant pharmacological potential. For instance, the reaction with 5-chloroisatoic anhydride (B1165640) yields N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which have demonstrated anticancer properties.

Experimental Protocol: Synthesis of N-(2-amino-5-chlorobenzoyl)benzamidoxime Analogs [1]

-

React 5-chloroisatoic anhydride with the appropriate benzamidoxime analog.

-

The specific reaction conditions (solvent, temperature, and reaction time) may vary depending on the specific benzamidoxime analog used.

-

The resulting N-(2-amino-5-chlorobenzoyl)benzamidoxime derivative is then isolated and purified.

The general synthetic scheme is depicted below:

Pharmacological Applications

Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Anticancer Activity

N-(2-amino-5-chlorobenzoyl)benzamidoxime and its chlorinated derivatives have been investigated for their anticancer activity against human leukemia cell lines.[1] These compounds have been shown to inhibit cell viability in a dose-dependent manner.[1]

Table 1: Anticancer Activity of N-(2-amino-5-chlorobenzoyl)benzamidoxime Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime | Jurkat (T-cell lymphoma) | > 10 |

| HL-60RG (leukemia) | ~7 | |

| Chloro-substituted derivative 1 | Jurkat (T-cell lymphoma) | < 10 |

| HL-60RG (leukemia) | < 5 | |

| Chloro-substituted derivative 2 | Jurkat (T-cell lymphoma) | < 10 |

| HL-60RG (leukemia) | < 5 | |

| Chloro-substituted derivative 3 | Jurkat (T-cell lymphoma) | < 10 |

| HL-60RG (leukemia) | < 5 | |

| Chloro-substituted derivative 4 | Jurkat (T-cell lymphoma) | < 10 |

| HL-60RG (leukemia) | < 5 |

The mechanism of action of these compounds appears to involve the induction of apoptosis and cell cycle delay. At lower concentrations (around 5 µM), they cause a transient cell-cycle delay, while at higher concentrations (around 10 µM), they lead to cell death.[1]

The apoptotic pathway is a complex signaling cascade that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, leading to programmed cell death.

Inhibition of Neutrophil Elastase and Proteinase 3